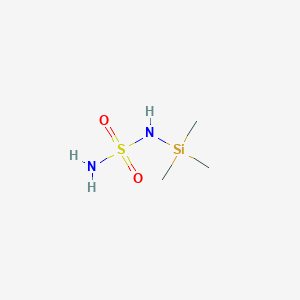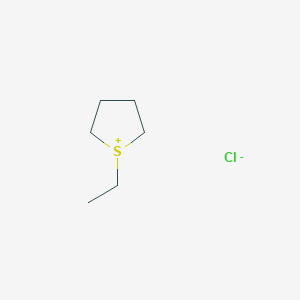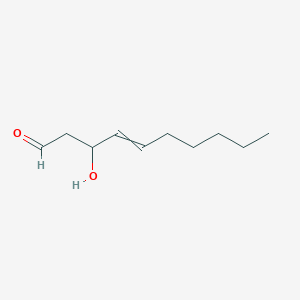
2,2-Dimethylhexadecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhexadecan-3-one is an organic compound with the molecular formula C18H36O . It is a ketone characterized by a long hydrocarbon chain with two methyl groups attached to the second carbon and a ketone functional group on the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2-dimethylhexadecane using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylhexadecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts depending on the specific reaction.
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2,2-Dimethylhexadecan-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhexadecan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,2-Dimethylhexadecan-2-one: Similar structure but with the ketone group on the second carbon.
2,2-Dimethylpentadecan-3-one: Similar structure but with a shorter hydrocarbon chain.
2,3-Dimethylhexadecan-3-one: Similar structure but with the methyl groups on the second and third carbons.
Uniqueness: 2,2-Dimethylhexadecan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interactions. The position of the ketone group and the presence of two methyl groups on the second carbon make it distinct from other similar compounds .
Propiedades
Número CAS |
125191-31-3 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
2,2-dimethylhexadecan-3-one |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(2,3)4/h5-16H2,1-4H3 |
Clave InChI |
KHQOKXNPFOPAFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
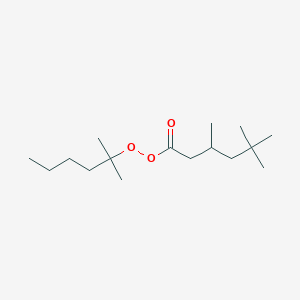

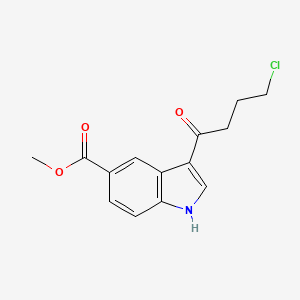
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
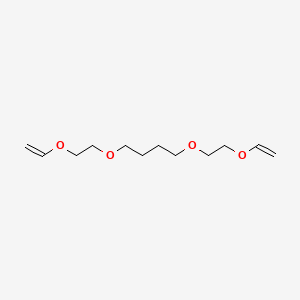
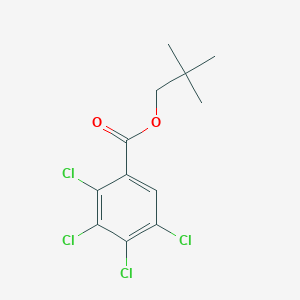
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
